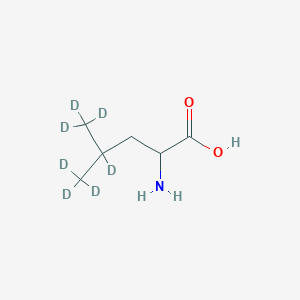

DL-Leucine-d7 (iso-propyl-d7)

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-UAVYNJCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC(C(=O)O)N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

I. Chemical Synthesis and Derivatization of Dl Leucine D7 Iso Propyl D7

Asymmetric Synthetic Routes to Deuterated Leucine (B10760876) Enantiomers

Achieving enantiomeric purity in deuterated amino acids is crucial for many biological applications. Several asymmetric synthetic methodologies have been developed to address this challenge.

Dynamic kinetic resolution (DKR) has emerged as a powerful technique for the synthesis of enantiomerically pure α-deuterated α-amino acids. nih.govrsc.org This method combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com

One notable approach involves the use of squaramide-based dimeric cinchona alkaloid organocatalysts for the DKR of racemic azlactones with a deuterated alcohol, such as EtOD, serving as both the nucleophile and the deuterium (B1214612) source. nih.govrsc.orgmdpi.com This strategy has proven effective for producing a variety of α-deuterated amino esters with good yields and enantioselectivities. mdpi.com Another DKR method utilizes the formation of Ni(II) complexes from unprotected amino acids, which facilitates the racemization and subsequent diastereoselective deuteration. rsc.orgnih.gov This technique has been successfully applied to the synthesis of α-deuterated phenylalanine and other amino acids with high diastereoselectivity and deuterium incorporation. nih.gov

Table 1: Dynamic Kinetic Resolution Strategies for α-Deuterated α-Amino Acids

| Method | Catalyst/Reagent | Deuterium Source | Key Features |

|---|---|---|---|

| Azlactone DKR | Squaramide-based dimeric cinchona alkaloid | EtOD | Produces α-deuterated amino esters with good enantioselectivity. nih.govrsc.orgmdpi.com |

| Ni(II) Complex DKR | Ni(II) complex with chiral ligand | D₂O or deuterated solvent | Applicable to unprotected amino acids, high diastereoselectivity. rsc.orgnih.gov |

Chemoenzymatic methods offer a highly selective and environmentally benign approach to synthesizing deuterated amino acids. nih.govd-nb.info These platforms leverage the inherent stereospecificity of enzymes to achieve high levels of deuterium incorporation at specific sites. nih.gov

A notable example is the use of an α-oxo-amine synthase from the saxitoxin (B1146349) biosynthetic pathway, SxtA AONS, which can produce a range of α-²H amino acids and their esters with high site- and stereoselectivity using D₂O as the deuterium source. nih.govacs.org This enzyme has been repurposed to catalyze the α-deuteration of various L-amino acids and their methyl esters. nih.gov For instance, the preparative-scale synthesis of deuterated L-Ala-OMe was achieved with over 99% deuterium incorporation and 96% enantiomeric excess. nih.gov

Another powerful chemoenzymatic strategy involves the use of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.gov These enzymes facilitate the reversible deprotonation of amino acids, allowing for efficient H/D exchange with the solvent (D₂O). nih.gov The PLP-dependent Mannich cyclase LolT, for example, has demonstrated a broad substrate scope, enabling the complete α-deuteration of diverse L-amino acids with strict stereoselectivity. nih.gov Dual-protein catalysis systems, such as the DsaD/DsaE aminotransferase system, can also be employed for site-selective deuteration at both the α- and β-positions of amino acids. acs.org

Table 2: Chemoenzymatic Platforms for Deuterated Amino Acid Synthesis

| Enzyme System | Deuterium Source | Deuteration Position | Key Features |

|---|---|---|---|

| SxtA AONS | D₂O | α-position | High site- and stereoselectivity for amino acids and esters. nih.govacs.org |

| PLP-dependent enzymes (e.g., LolT) | D₂O | α-position | Broad substrate scope and strict stereoselectivity. nih.gov |

| DsaD/DsaE aminotransferase | D₂O | α- and β-positions | Site-selective deuteration through dual-protein catalysis. acs.org |

Transition-metal catalysis provides a versatile and efficient means for the site-selective deuteration of amino acids. snnu.edu.cn Palladium, iridium, and ruthenium complexes are among the most commonly employed catalysts for these transformations. snnu.edu.cnmdpi.comacs.org

Palladium-catalyzed H/D exchange reactions have been successfully used for the β-deuteration of N-protected amino amides. researchgate.net This method often utilizes an 8-aminoquinoline (B160924) auxiliary group to direct the C-H activation to the β-position. osti.gov Iridium-based catalysts, often in the form of mesoionic carbene-iridium complexes, have shown high efficacy in the ortho-selective deuteration of anilines, a common substructure in more complex amino acid derivatives. Ruthenium catalysts have also been employed for the selective H-D exchange of amines and amino acids in D₂O at elevated temperatures. mdpi.com

Recent advancements include the development of photocatalytic approaches. For example, an organophotocatalytic method using a readily accessible deuterated carboxylic acid as the radical source has been developed for the synthesis of enantiomerically enriched α-deuterated amino acids. ineosopen.org

Table 3: Transition-Metal-Catalyzed Deuteration Methodologies

| Metal Catalyst | Deuteration Position | Key Features |

|---|---|---|

| Palladium | β-position | Effective for N-protected amino amides. researchgate.netosti.gov |

| Iridium | Ortho-position of anilines | High regioselectivity. |

| Ruthenium | α-position of amines/amino acids | Selective H-D exchange in D₂O. mdpi.com |

| Photocatalysis | α-position | Uses deuterated carboxylic acids as radical sources. ineosopen.org |

Stereoselective deuterium incorporation is paramount for producing chiral deuterated amino acids for specific applications. Various strategies have been developed to control the stereochemistry of the deuteration process.

One approach involves the asymmetric alkylation of a chiral glycine (B1666218) imine derivative using a chiral phase-transfer catalyst. This method allows for the simultaneous introduction of the side chain and the deuterium atom in a stereocontrolled manner. researchgate.net Another strategy utilizes chiral auxiliaries, such as Evans' oxazolidinones, to direct the stereoselective methylation of a deuterated acyl group, ultimately leading to the desired stereoisomer of the deuterated amino acid. researchgate.net

Furthermore, enzymatic methods inherently offer high stereoselectivity. For instance, the use of L-allo-isoleucine epimerase can achieve α/β-deuteration of hydrophobic L-amino acids with high stereocontrol. nih.gov Similarly, biocatalytic reductive amination using a combination of a hydrogenase and an amino acid dehydrogenase can produce α-deuterated amino acids with simultaneous formation of the chiral center. chemrxiv.orgrsc.org

Deuterium Exchange Reactions in Amino Acid Synthesis

Direct hydrogen-deuterium (H/D) exchange reactions offer an atom-economical and straightforward route to deuterated amino acids. researchgate.net These reactions typically involve the use of a catalyst to facilitate the exchange of protons with deuterium from a deuterium source, most commonly D₂O.

A binary catalysis system employing benzaldehyde (B42025) and Cs₂CO₃ in the presence of D₂O has been shown to be effective for the α-deuteration of free amino acids without the need for protecting groups. researchgate.net Another efficient method utilizes 2-hydroxynicotinaldehyde (B1277654) as a catalyst for the H/D exchange of α-amino esters in D₂O under mild conditions. acs.org This methodology exhibits a broad substrate scope and good functional group tolerance. acs.org Palladium on carbon (Pd/C) in the presence of D₂O and aluminum has also been used for the chemo- and regioselective H-D exchange of amino acids. mdpi.com

Preparation of Highly Isotopic Purity Deuterated Amino Acids for Research

The preparation of deuterated amino acids with high isotopic purity is essential for their use in sensitive analytical techniques such as NMR spectroscopy and mass spectrometry. pnas.org Achieving high isotopic enrichment often requires careful optimization of reaction conditions and purification methods.

For instance, in chemoenzymatic syntheses, washing the enzymes in D₂O prior to the reaction can help maintain high isotopic purity in the final product. chemrxiv.org In transition-metal-catalyzed reactions, the choice of deuterium source and catalyst loading can significantly impact the level of deuterium incorporation. For example, using a high excess of D₂O and an efficient catalyst can drive the H/D exchange equilibrium towards the deuterated product.

Furthermore, purification techniques such as preparative liquid chromatography on chiral stationary phases can be employed to separate the desired deuterated enantiomer from any remaining unreacted starting material or the other enantiomer, ensuring both high enantiomeric and isotopic purity. researchgate.net

Derivatization of DL-Leucine-d7 for Specialized Applications

The primary utility of DL-Leucine-d7 (iso-propyl-d7) lies in its role as an internal standard for quantitative analysis, where it is subjected to the same derivatization procedures as the target analyte, L-leucine. This co-processing ensures that any variations in reaction efficiency or sample loss are accounted for, leading to highly accurate and precise measurements. The derivatization of the amino group of leucine is a common strategy to enhance its detectability and improve its chromatographic properties.

One of the most widely employed derivatization agents is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). This reagent reacts with both primary and secondary amines to form stable, fluorescent derivatives that are amenable to liquid chromatography-mass spectrometry (LC-MS) analysis. The AQC derivatization has been shown to significantly improve the resolution of D- and L-amino acids and can boost signal intensity by five to 100-fold compared to underivatized methods. waters.comscispace.com In a typical application, a sample containing leucine is mixed with a known amount of DL-Leucine-d7 (iso-propyl-d7), and the mixture is then derivatized with AQC. The resulting derivatized leucine and its d7-labeled analog can be separated and quantified using LC-MS/MS. waters.comresearchgate.net

Another common derivatization strategy involves the use of benzoyl chloride. This reagent reacts with the amino group of leucine to form a benzoylated derivative. This modification increases the hydrophobicity of the molecule, which improves its retention on reversed-phase chromatography columns and enhances its ionization efficiency in mass spectrometry. researchwithrowan.comnih.gov The use of benzoyl chloride derivatization in conjunction with LC-MS/MS allows for the sensitive and specific quantification of a wide range of amino acids, including leucine, in complex biological samples. researchwithrowan.comnih.gov

For gas chromatography-mass spectrometry (GC-MS) analysis, silylation is a frequently used derivatization technique. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed to replace the active hydrogens on the amino and carboxyl groups of leucine with trimethylsilyl (B98337) groups. researchwithrowan.comsigmaaldrich.com This process increases the volatility of the amino acid, making it suitable for GC analysis. MTBSTFA is favored for its ability to form stable derivatives that are less susceptible to hydrolysis compared to other silylation reagents. sigmaaldrich.com The distinct mass of the derivatized DL-Leucine-d7 (iso-propyl-d7) allows it to be used as an internal standard for the accurate quantification of leucine by GC-MS.

Furthermore, the chiral resolution of DL-leucine can be achieved through the formation of diastereomeric salts. This classical chemical resolution technique involves reacting the racemic mixture with a chiral resolving agent, such as a tartaric acid derivative, to form two diastereomeric salts with different physical properties. rsc.org These salts can then be separated by crystallization. While this method is primarily used for the preparative separation of enantiomers, the principles can be applied in analytical contexts as well.

The following interactive table summarizes the mass shifts observed for leucine and DL-Leucine-d7 (iso-propyl-d7) upon derivatization with AQC, benzoyl chloride, and MTBSTFA.

| Derivatization Reagent | Analyte | Molecular Weight ( g/mol ) | Derivatized Molecular Weight ( g/mol ) | Mass Shift (Da) |

| AQC | Leucine | 131.17 | 301.35 | 170.18 |

| AQC | DL-Leucine-d7 | 138.22 | 308.40 | 170.18 |

| Benzoyl Chloride | Leucine | 131.17 | 235.29 | 104.12 |

| Benzoyl Chloride | DL-Leucine-d7 | 138.22 | 242.34 | 104.12 |

| MTBSTFA (di-substituted) | Leucine | 131.17 | 359.63 | 228.46 |

| MTBSTFA (di-substituted) | DL-Leucine-d7 | 138.22 | 366.68 | 228.46 |

Ii. Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

Deuterium (B1214612) labeling is a cornerstone of modern NMR spectroscopy, enabling the study of large proteins and complex biological milieu that would otherwise be intractable. researchgate.net The substitution of protons with deuterons simplifies complex spectra and modifies relaxation properties, leading to enhanced resolution and sensitivity. cambridge.org

The precise placement of deuterium atoms within a molecule, as with DL-Leucine-d7, is a powerful strategy for molecular structure elucidation. By comparing the NMR spectra of deuterated and non-deuterated samples, researchers can unambiguously assign signals to specific residues within a protein. nih.gov This approach is particularly effective in simplifying crowded spectral regions, allowing for the clear identification of resonances from specific amino acids like leucine (B10760876). nih.govoup.com Two-dimensional NMR techniques, such as COSY, when combined with selective deuteration, provide a robust method for resolving and assigning proton resonances in the complex spectra of proteins. nih.govslideshare.net This strategy has been instrumental in determining the connectivity between protons and fully characterizing molecular architectures. slideshare.net

The benefits of deuteration extend beyond simple signal assignment; it fundamentally alters the relaxation behavior and homonuclear coupling patterns of the remaining protons. cambridge.org This manipulation of spin physics is a unique advantage of deuterium labeling and is crucial for the detailed structural analysis of macromolecules. cambridge.org

Understanding the dynamic nature of peptides and proteins is crucial to comprehending their biological function. Deuterium labeling offers a unique window into these conformational fluctuations. pnas.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) in 2D NMR are sensitive to these dynamics, which occur on the microsecond timescale. pnas.orgspringernature.com The introduction of deuterium simplifies the proton spin systems, which in turn facilitates the interpretation of NOE data and the characterization of conformational changes. cambridge.org

Hydrogen-deuterium exchange (HDX) studies, monitored by NMR, provide insights into the stability of secondary and tertiary structures by measuring the exchange rates of amide protons with solvent deuterons. frontiersin.org While conventional HDX-NMR is often limited to highly protected amides in stable regions, modifications to experimental conditions can provide information on more dynamic elements. frontiersin.org The use of deuterated amino acids within a protein helps to reduce the complexity of the spectra, making the analysis of these exchange processes more tractable. cambridge.orgfrontiersin.org

Leucine residues are frequently found in the hydrophobic cores of proteins and at protein-protein interaction interfaces, making them excellent probes of structure and function. unl.ptd-nb.info However, the signals from leucine's methyl groups often overlap in the ¹H NMR spectra of large proteins. Selective deuteration, where DL-Leucine-d7 is incorporated into an otherwise protonated protein, can help to resolve and assign these crucial resonances. nih.gov The chemical shifts of leucine residues are sensitive to their local environment, providing valuable information about protein folding and conformation. duke.eduresearchgate.net By comparing the spectra of selectively deuterated and undeuterated proteins, researchers can isolate the signals from leucine and track their changes upon ligand binding or conformational transitions. nih.gov

Direct observation of the deuterium nucleus (²H NMR) offers a powerful method for studying molecular dynamics. utoronto.ca While historically focused on solid-state or liquid crystal samples, recent advancements have enabled its application to solution-state studies of proteins. utoronto.ca The quadrupolar nature of the deuterium nucleus makes its relaxation properties highly sensitive to the rate and amplitude of molecular motions. By incorporating DL-Leucine-d7 into a protein, the dynamics of the leucine side chains can be probed with high precision. This approach provides valuable information on the flexibility and conformational entropy of these residues, which are often critical for protein function.

Deuterium metabolic imaging (DMI) is an emerging technique that allows for the non-invasive, 3D mapping of metabolic pathways in vivo. nih.govmdpi.com This method involves the administration of a deuterium-labeled substrate, such as [d7]leucine, and the subsequent detection of its metabolic products by ²H NMR spectroscopy. biorxiv.org In the context of brain metabolism, DMI can be used to trace the fate of leucine and other metabolites, providing insights into neurotransmitter cycling and energy metabolism. nih.govnih.gov Studies have demonstrated the feasibility of acquiring 3D DMI maps of the human brain, resolving signals from deuterated water, glucose, and glutamate/glutamine. nih.govresearchgate.net The enhanced resolution and sensitivity at higher magnetic field strengths (e.g., 7T) make DMI a promising tool for studying metabolic alterations in neurological disorders. nih.govnih.gov

Recent research has shown the potential of ²H MR to quantify the uptake of deuterated leucine in brain tumors, where enhanced amino acid metabolism is a hallmark. biorxiv.org These studies provide proof-of-concept for using deuterated amino acids like DL-Leucine-d7 as metabolic tracers to detect and characterize tumors non-invasively. biorxiv.org

Mass Spectrometry (MS) for Isotopic Enrichment Quantification

Mass spectrometry is a highly sensitive technique for quantifying the incorporation of stable isotopes into biomolecules. DL-Leucine-d7 is widely used as an internal standard in MS-based quantitative proteomics and metabolomics. medchemexpress.commedchemexpress.com Its known mass difference compared to the unlabeled counterpart allows for precise and accurate quantification of leucine-containing peptides and proteins. nih.gov

The isotopic enrichment of amino acids, which reflects changes in protein synthesis and degradation, can be measured using liquid chromatography-mass spectrometry (LC-MS). nih.gov This technique allows for the simultaneous measurement of both the concentration and isotopic enrichment of amino acids in a single run. nih.gov The use of deuterated internal standards, such as those included in commercially available amino acid mixtures, is essential to correct for variations in ionization and signal intensity, ensuring reliable quantification. sigmaaldrich.comsigmaaldrich.com In studies of metabolic flux, the time-dependent incorporation of [D7]L-leucine into proteins can be monitored by LC-MS analysis of signature peptides, providing valuable data on protein turnover rates. buchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the analysis of a wide array of compounds in complex mixtures. In the case of DL-Leucine-d7 (iso-propyl-d7), LC-MS/MS serves as a critical tool for its quantification and for its use as an internal standard in metabolomics and pharmacokinetic studies.

A key application of DL-Leucine-d7 is in methods developed to separate and quantify the D- and L-isomers of leucine in biological matrices such as human plasma. nih.gov Research has demonstrated the successful enantiomeric separation of D- and L-leucine without the need for derivatization using a specialized chiral stationary phase, CHIRALPAK ZWIX(-). nih.gov The discrimination of DL-leucine from its structural isomers is achieved through unique precursor and product ion pair transitions in positive electrospray ionization mode. For DL-Leucine-d7, a specific transition of m/z 139.2 > 93.0 is monitored, distinguishing it from the unlabeled DL-leucine (m/z 132.1 > 43.0). nih.gov This level of specificity is crucial for accurately determining the concentrations of endogenous leucine enantiomers.

In such methodologies, a surrogate matrix, like phosphate-buffered saline, is often employed for the creation of calibration curves and quality control samples. nih.gov The extraction of leucine from plasma samples can be efficiently performed using techniques like cationic exchange solid-phase extraction. nih.gov The use of stable isotope-labeled internal standards, such as DL-Leucine-d7, is essential to correct for matrix effects and variations in instrument response, ensuring the accuracy and precision of the quantification. nih.gov

The following interactive table summarizes typical parameters for an LC-MS/MS method utilizing DL-Leucine-d7 as an internal standard for the analysis of leucine enantiomers in human plasma. nih.gov

| Parameter | Value |

| Chromatography Column | CHIRALPAK ZWIX(-) |

| Mobile Phase | Methanol/acetonitrile/1 mol/L ammonium (B1175870) formate/formic acid (500:500:25:2, v/v/v/v) |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) for DL-Leucine | 132.1 |

| Product Ion (m/z) for DL-Leucine | 43.0 |

| Precursor Ion (m/z) for DL-Leucine-d7 | 139.2 |

| Product Ion (m/z) for DL-Leucine-d7 | 93.0 |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Methodologies

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful analytical technique frequently employed in metabolomic studies, particularly for volatile and semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis.

DL-Leucine-d7 (iso-propyl-d7) is utilized as an internal standard in GC-MS methods for the determination of leucine flux in vivo. nih.gov A common approach involves the administration of another stable isotope of leucine, such as [6,6,6-²H₃]leucine, as a tracer, while DL-Leucine-d7 is added to the plasma sample as an internal standard during sample preparation. nih.gov This dual-isotope method allows for the simultaneous determination of plasma leucine concentration and the mole percent enrichment of the tracer. nih.gov

Derivatization is a critical step in the GC-MS analysis of amino acids. One effective method involves the creation of trifluoroacetyl (TFA) derivatives. Research has shown that a one-step derivatization using propyl chloroformate (PCF) in a controlled reaction system provides optimal derivatization efficiency for branched-chain amino acids, including leucine. nih.gov The derivatized products can then be efficiently extracted using a solvent like hexane. nih.gov

The analysis of the derivatized leucine is performed using GC-MS in selected ion monitoring (SIM) mode, which enhances the sensitivity and specificity of the measurement. The temperatures of the front inlet, transfer line, and ion source are carefully optimized to ensure efficient separation and detection. nih.gov

The interactive table below outlines typical parameters for a GC-MS method for the analysis of leucine, where DL-Leucine-d7 would serve as an internal standard.

| Parameter | Value |

| Derivatization Agent | Propyl chloroformate (PCF) |

| Gas Chromatography Column | Capillary column (e.g., HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Ionization Mode | Electron Impact (EI) |

| Mass Spectrometer Mode | Selected Ion Monitoring (SIM) |

| Initial Oven Temperature | 50°C |

| Final Oven Temperature | 290°C |

The use of DL-Leucine-d7 as an internal standard in both LC-MS/MS and GC-MS/MS methodologies is fundamental for achieving reliable and accurate quantitative results in complex biological matrices. Its distinct mass shift allows for clear differentiation from the endogenous analyte, thereby minimizing analytical interference and ensuring the integrity of the data generated in various research applications.

Iii. Applications in Quantitative Proteomics and Protein Dynamics Studies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with Deuterated Leucine (B10760876)

SILAC is a widely adopted metabolic labeling strategy that enables the accurate relative quantification of thousands of proteins from distinct cell populations. nih.gov The principle of SILAC involves growing one population of cells in a medium containing the naturally abundant, or "light," form of an essential amino acid, while the other population is cultured in a medium where this amino acid is replaced by its "heavy," stable isotope-labeled counterpart, such as DL-Leucine-d7. nih.govahajournals.org

Following a period of cell growth to ensure complete incorporation of the labeled amino acid into the proteome, the cell populations are combined. nih.gov The proteins are then extracted, digested into peptides, and analyzed by mass spectrometry. Since peptides from the two cell populations are chemically identical but differ in mass due to the isotopic label, they appear as distinct peaks in the mass spectrum. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations. nih.govlongdom.org While early SILAC studies utilized deuterated leucine, a noted drawback was the potential for chromatographic shifts between the light and heavy peptides, which could impact quantification accuracy. creative-proteomics.com Subsequent advancements have also incorporated the use of 13C or 15N labeled amino acids to circumvent this issue. creative-proteomics.com

A primary application of SILAC with deuterated leucine is the global analysis of changes in protein expression between different cellular states. For instance, this technique has been successfully employed to investigate alterations in protein abundance during muscle cell differentiation. nih.gov In such studies, one set of myoblasts is cultured with normal leucine, while another is cultured with deuterated leucine as they differentiate into myotubes. By comparing the proteomes, researchers can identify proteins that are up- or down-regulated during this process. nih.gov

To illustrate, a study on muscle cell differentiation revealed the upregulation of several key proteins, providing insights into the molecular mechanisms of myogenesis. nih.gov Similarly, the SILAC methodology has been extended to compare protein expression levels between different tissue states, such as in cancerous versus normal tissues, by using cultured cells labeled with deuterated leucine as an internal standard. nih.gov This approach has been validated by confirming the known upregulation of vimentin (B1176767) and downregulation of enoyl-CoA hydratase in human renal cancerous tissues compared to normal kidney tissues. nih.gov

Table 1: Examples of Protein Quantification using Deuterated Leucine in SILAC

| Protein | Biological Process | Change in Expression | Reference |

|---|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase | Muscle Cell Differentiation | Upregulated | nih.gov |

| Fibronectin | Muscle Cell Differentiation | Upregulated | nih.gov |

| Pyruvate Kinase M2 | Muscle Cell Differentiation | Upregulated | nih.gov |

| Vimentin | Renal Carcinoma | Upregulated | nih.gov |

| Enoyl-CoA Hydratase | Renal Carcinoma | Downregulated | nih.gov |

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. researchgate.netwikipedia.org SILAC using deuterated leucine provides a powerful platform for the quantitative analysis of PTMs. By comparing the abundance of modified peptides between "light" and "heavy" labeled cell populations, researchers can identify changes in the levels of specific PTMs in response to various stimuli or disease states. researchgate.net

For example, this approach can be used to study changes in phosphorylation, acetylation, or ubiquitination. mdpi.comnih.gov The ability to quantify these modifications on a proteome-wide scale offers a more comprehensive understanding of the signaling pathways and regulatory networks that govern cellular processes. mdpi.com

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular function. creative-peptides.com SILAC combined with immunoprecipitation (IP), a technique known as SILAC-IP, has emerged as a robust method for distinguishing specific binding partners from non-specific background proteins. longdom.orgindexcopernicus.com

In a typical SILAC-IP experiment, a "heavy" labeled cell lysate containing a tagged "bait" protein is mixed with a "light" labeled control lysate. Following immunoprecipitation of the bait protein, the co-precipitated proteins are identified and quantified by mass spectrometry. Specific interactors will exhibit a high heavy-to-light ratio, while non-specific binders will have a ratio close to one. longdom.org

This strategy has been successfully applied to differentiate the specific binding partners of the 14-3-3β protein in a human hepatocellular carcinoma cell line compared to a normal liver cell line. indexcopernicus.com The results identified several proteins, including HSP86 and SKB1hs, that showed a higher binding affinity to 14-3-3β in the cancer cells. indexcopernicus.com A similar approach using deuterated leucine labeling also systematically profiled multiple previously unknown interacting partners of 14-3-3ε. nih.gov

Table 2: Identified Protein-Protein Interactions using Deuterated Leucine SILAC-IP

| Bait Protein | Interacting Protein | Cellular Context | Reference |

|---|---|---|---|

| 14-3-3β | HSP86 | Hepatocellular Carcinoma vs. Normal Liver | indexcopernicus.com |

| 14-3-3β | SKB1hs | Hepatocellular Carcinoma vs. Normal Liver | indexcopernicus.com |

| 14-3-3β | GADPH | Hepatocellular Carcinoma vs. Normal Liver | indexcopernicus.com |

| 14-3-3β | MEP50 | Hepatocellular Carcinoma vs. Normal Liver | indexcopernicus.com |

| 14-3-3ε | SKb1Hs | Mammalian Cells | nih.gov |

| 14-3-3ε | p54nrb | Mammalian Cells | nih.gov |

| 14-3-3ε | Serine/threonine kinase 38 | Mammalian Cells | nih.gov |

Stable Isotope Labeling in Mammals (SILAM) and In Vivo Proteomics

Extending the principles of SILAC to whole organisms, SILAM allows for the in vivo metabolic labeling of entire mammals, typically rodents, by feeding them a diet containing a heavy isotope-labeled amino acid. isotope.comcortecnet.comukisotope.com This powerful technique generates an ideal internal standard for quantitative proteomics, enabling the analysis of protein dynamics in different tissues and in response to various physiological or pathological conditions. isotope.com The labeled tissues serve as a reference against which unlabeled tissues from experimental groups can be compared. ukisotope.com

Leucine tracers, including deuterated forms, are instrumental in measuring whole-body protein turnover, which encompasses both protein synthesis and breakdown. nih.govcambridge.org The continuous infusion of a labeled leucine tracer until a steady state is achieved in the plasma is considered a gold standard method for these measurements. cambridge.orgnih.gov By analyzing the dilution of the tracer by unlabeled leucine entering the system from protein breakdown and the incorporation of the tracer into new proteins, researchers can calculate the rates of whole-body protein synthesis and degradation. fao.orgresearchgate.net These measurements have provided significant knowledge regarding the regulation of protein turnover by factors such as feeding, fasting, and disease. nih.govcambridge.org

Beyond whole-body measurements, leucine tracers are crucial for determining the synthesis and degradation rates of specific proteins within different tissues. nih.govresearchgate.net This is often achieved using the precursor-product approach, where the incorporation of the labeled amino acid into a specific protein is measured over time. nih.gov This method has revealed that different tissues exhibit vastly different protein turnover rates, with tissues like the liver and gut having much higher rates than muscle. nih.govresearchgate.net

For instance, studies using L-[1-¹¹C]-leucine with positron emission tomography (PET) have been developed to quantify protein synthesis rates in the human brain. snmjournals.org Furthermore, methods have been established to measure the fractional synthesis rate (FSR) of muscle proteins by infusing a labeled amino acid and analyzing its incorporation into isolated protein fractions like myofibrillar proteins. nih.govphysoc.org The development of tracers like d9-leucine, which is endogenously produced from infused d10-leucine, offers advantages in more accurately reflecting the precursor enrichment in the muscle for calculating protein synthesis rates. nih.gov These detailed kinetic studies are essential for understanding tissue adaptation to various stimuli and the molecular basis of diseases. nih.govcambridge.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| DL-Leucine-d7 (iso-propyl-d7) |

| Leucine |

| Deuterated Leucine |

| L-[1-¹¹C]-leucine |

| d9-leucine |

| d10-leucine |

| Vimentin |

| Enoyl-CoA Hydratase |

| Glyceraldehyde-3-phosphate dehydrogenase |

| Fibronectin |

| Pyruvate Kinase M2 |

| Cytochrome c oxidase subunit 4 isoform 1 (COX4I1) |

| 14-3-3β |

| HSP86 |

| SKB1hs |

| GADPH |

| MEP50 |

| 14-3-3ε |

| p54nrb |

| Serine/threonine kinase 38 |

Tracer Methodologies for Myofibrillar Protein Synthesis

The investigation of myofibrillar protein synthesis (MPS) is critical for understanding muscle growth, repair, and adaptation to stimuli such as exercise and nutrition. e-acnm.org Stable isotope tracers, including deuterated leucine derivatives like DL-Leucine-d7 (iso-propyl-d7), are fundamental tools in these studies, allowing for the direct measurement of the rate at which new muscle proteins are synthesized. e-acnm.org

The foundational principle of these tracer methodologies involves the administration of a labeled amino acid, which then becomes incorporated into newly synthesized proteins. e-acnm.org By measuring the enrichment of the tracer in muscle protein over time, researchers can calculate the fractional synthetic rate (FSR) of myofibrillar proteins. nih.gov This provides a quantitative measure of the anabolic response to various interventions.

Historically, these studies have often employed primed-dose continuous infusions of tracers like L-[1-¹³C]leucine, combined with muscle biopsies to analyze the incorporation of the label into myofibrillar proteins. nih.govnih.gov This approach has been successfully used to demonstrate the effects of factors like age, nutrition, and resistance exercise on MPS. nih.govpaulogentil.com For example, studies have shown that MPS is slower in older individuals compared to younger adults and that resistance exercise can stimulate MPS. nih.gov

More recent developments have introduced the use of heavy water (²H₂O) as a tracer, which offers the advantage of long-term measurements in free-living conditions without the need for continuous intravenous infusions. researchgate.netmetsol.com Following a bolus of ²H₂O, the deuterium (B1214612) is incorporated into non-essential amino acids, which are then used for protein synthesis. nih.gov This method has proven effective in measuring habitual MPS rates over extended periods. metsol.com

The choice of tracer and methodology can influence the results, and it is crucial to consider the specific research question and context. For instance, while flooding doses of leucine have been used, they can themselves stimulate protein synthesis, potentially confounding the interpretation of the results. utoronto.ca

The data gathered from these tracer studies provide invaluable insights into the regulation of muscle mass and the development of strategies to combat muscle wasting conditions. e-acnm.orge-acnm.org

Interactive Data Table: Myofibrillar Protein Synthesis Rates in Response to Various Stimuli

The following table summarizes findings from studies using leucine-based tracers to investigate myofibrillar protein synthesis.

| Condition | Subject Group | Tracer Used | Key Finding | Reference |

| Baseline vs. Resistance Training | Young (22-31 yrs) and Old (62-72 yrs) | L-[1-¹³C]leucine | Baseline myofibrillar synthesis was 33% slower in the older group. No significant change in fractional synthesis after 3 months of training in either group. | nih.gov |

| Nutritional Intervention | Healthy subjects over 60 yrs | L-[1-¹³C]leucine | High-protein meals did not significantly enhance the stimulation of myofibrillar protein synthesis induced by resistance exercise compared to low or normal protein meals. | paulogentil.com |

| Fasting vs. Fed State | Fasted rats | [¹⁴C]lysine and [³H]tyrosine with leucine | Leucine stimulated the incorporation of labeled amino acids into muscle proteins, suggesting it promotes protein synthesis and inhibits degradation. | nih.govjci.org |

Iv. Applications in Metabolic Flux Analysis and Pathway Elucidation

Assessment of Amino Acid Metabolism and Interconversion

DL-Leucine-d7 is instrumental in dissecting the complex interplay of amino acid metabolism, particularly focusing on branched-chain amino acids (BCAAs) and their corresponding keto acids.

The metabolism of leucine (B10760876) is intricately linked with its keto acid, α-ketoisocaproic acid (KIC). nih.gov The initial step in leucine catabolism is a reversible transamination reaction that produces KIC. professionaldietetics.com This process is catalyzed by branched-chain amino acid aminotransferases (BCATs). mdpi.com Subsequently, KIC can be either reaminated back to leucine or undergo irreversible oxidative decarboxylation by the branched-chain ketoacid dehydrogenase (BCKDH) complex. mdpi.comnih.gov

Studies utilizing deuterated leucine tracers, such as DL-Leucine-d7, have been pivotal in elucidating the kinetics of these reactions. For instance, research in rats using D-[(2)H(7)]leucine demonstrated the rapid conversion of D-leucine to L-leucine, with KIC as a key intermediate. nih.gov This study estimated that approximately 70.1% of the administered D-[(2)H(7)]leucine was converted to [(2)H(7)]KIC. nih.gov The findings also suggested that the vast majority of L-[(2)H(7)]leucine formation from D-[(2)H(7)]leucine occurs via this KIC-mediated pathway. nih.gov

The relationship between plasma leucine and KIC enrichment during tracer infusion provides a method to estimate intracellular leucine tracer enrichment without the need for tissue biopsies. nih.gov Studies in humans have shown that the ratio of plasma [1-13C]KIC to [1-13C]leucine enrichment remains relatively constant under various dietary conditions, suggesting that changes in leucine kinetics can be reliably assessed using either plasma leucine or KIC enrichments. nih.gov

The following table summarizes key findings from a study investigating the kinetics of D-leucine metabolism in rats.

| Parameter | Value | Significance |

|---|---|---|

| Fraction of D-[(2)H(7)]leucine converted to [(2)H(7)]KIC | 70.1% | Indicates a high rate of oxidative deamination of D-leucine. |

| Appearance of D-[(2)H(7)]leucine after [(2)H(7)]KIC or L-[(2)H(7)]leucine administration | Not detectable | Suggests the conversion of D-leucine to KIC is largely irreversible in this context. |

| Primary pathway for L-leucine formation from D-leucine | Via KIC as an intermediate | Highlights the central role of KIC in the stereoconversion of leucine. |

DL-Leucine-d7 is a valuable tool for studying the broader metabolism of branched-chain amino acids (BCAAs), which also includes valine and isoleucine, and their corresponding branched-chain keto acids (BCKAs). nih.govnih.gov These amino acids and their metabolites are involved in regulating key signaling pathways related to the body's anabolic response to meals. nih.gov

The catabolism of all three BCAAs begins with a transamination step to form their respective BCKAs: α-ketoisocaproic acid (KIC) from leucine, α-ketoisovalerate (KIV) from valine, and α-ketomethylvalerate (KMV) from isoleucine. mdpi.com The subsequent and rate-limiting step for all three BCKAs is oxidative decarboxylation catalyzed by the BCKDH complex. nih.govnih.gov

Multi-organ studies in animal models, such as pigs, have utilized tracer methodologies to measure the net fluxes of BCAAs and BCKAs across different organs. nih.gov These studies have revealed significant inter-organ metabolism and transport of these compounds. For example, in the postprandial state, skeletal muscle (represented by the hindquarter) releases all BCKAs, while the liver takes them up. nih.gov This indicates a dynamic interplay between tissues in processing BCAAs and their metabolites.

The table below presents a summary of BCAA and BCKA fluxes across different organs in a pig model during the postprandial state.

| Metabolite | Hindquarter (Muscle) | Liver | Portal Drained Viscera | Kidney |

|---|---|---|---|---|

| BCAAs | Uptake | Uptake | Metabolized | Uptake |

| BCKAs | Release | Uptake | Release (KIC) | Release (KIV) |

Tracing Carbon Flow in Central Carbon Metabolism using Deuterated Leucine

DL-Leucine-d7 serves as a tracer to follow the path of carbon atoms as they move through the central metabolic pathways of the cell. Central carbon metabolism encompasses glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, which are fundamental for energy production and the synthesis of essential biomolecules. metwarebio.combiotree.cn The carbons from leucine catabolism ultimately enter the TCA cycle as acetyl-CoA. nih.govnih.gov

While leucine itself does not directly enter glycolysis or the pentose phosphate pathway (PPP), the metabolic state of these pathways can influence, and be influenced by, amino acid metabolism. nih.gov For instance, the availability of precursors from glycolysis can affect the synthesis of certain amino acids. nih.gov Conversely, the energy status of the cell, which is heavily dependent on glycolysis and the TCA cycle, can impact the regulation of amino acid catabolism.

Isotopic tracing studies, including those that could utilize DL-Leucine-d7, help to create a comprehensive picture of cellular metabolism. By tracing the fate of labeled carbons from various precursors, including glucose and amino acids, researchers can quantify the relative fluxes through glycolysis and the PPP. nih.govbiorxiv.org For example, studies have shown that in response to oxidative stress, cells can reroute carbon flux from glycolysis into the oxidative PPP to increase the production of NADPH for antioxidant defense. nih.gov

The following table illustrates the general impact of metabolic state on the fluxes through glycolysis and the PPP.

| Condition | Glycolytic Flux | Pentose Phosphate Pathway Flux | Primary Metabolic Goal |

|---|---|---|---|

| High Energy Demand | Increased | Variable | ATP Production |

| Biosynthesis (e.g., cell proliferation) | Variable | Increased | NADPH and Ribose-5-phosphate Production |

| Oxidative Stress | Decreased (rerouted) | Increased | NADPH Production |

The catabolism of leucine directly feeds into the TCA cycle. nih.gov After a series of reactions initiated by BCKDH, the carbon skeleton of leucine is broken down, ultimately yielding acetyl-CoA, which then enters the TCA cycle. nih.govnih.gov Therefore, by tracing the deuterium (B1214612) atoms from DL-Leucine-d7 as they are incorporated into TCA cycle intermediates, researchers can quantify the contribution of leucine to the TCA cycle pool.

Studies using 13C-labeled BCAA tracers have demonstrated that various tissues utilize BCAA carbons to supply the TCA cycle, with the pancreas showing a particularly high contribution. nih.gov Measuring the labeling of TCA cycle intermediates like succinate (B1194679) or malate (B86768) allows for the calculation of the flux of carbons from BCAAs into this central metabolic hub. nih.gov Isotope-labeling-based methods have been designed to measure TCA cycle fluxes in both normal tissues and tumors in mice, revealing differences in their metabolic activity. researchgate.net

The table below shows the relative contribution of BCAA carbons to the TCA cycle in different tissues as determined by tracer studies.

| Tissue | Contribution of BCAA Carbons to TCA Cycle Intermediates |

|---|---|

| Pancreas | ~20% |

| Most other tissues | 1-6% |

Quantitative Metabolic Flux Analysis (MFA) Methodologies

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique that uses stable isotope tracers, like DL-Leucine-d7, to determine the rates of intracellular metabolic reactions. nih.govmdpi.com The core principle of 13C-MFA, which is analogous to using deuterium tracers, involves supplying cells with a labeled substrate and measuring the isotopic enrichment in downstream metabolites. nih.gov This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of metabolic fluxes. sci-hub.se

The general workflow for MFA includes several key steps:

Model Generation : A stoichiometric model of the relevant metabolic pathways is created. sci-hub.se

Tracer Selection : An appropriate isotopic tracer, such as DL-Leucine-d7, is chosen to provide maximal information about the fluxes of interest. sci-hub.senih.gov

Labeling Experiment : Cells or organisms are cultured with the labeled substrate until they reach a metabolic and isotopic steady state. nih.gov

Metabolite Analysis : Metabolites are extracted, and their isotopic labeling patterns are determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org

Flux Calculation : The experimental data is fitted to the metabolic model to estimate the intracellular fluxes and their confidence intervals. sci-hub.se

Various computational tools and software packages are available to facilitate the data analysis and modeling aspects of MFA. nih.gov The choice of methodology can range from simpler approaches like Flux Balance Analysis (FBA) to more complex methods like 13C-MFA and dynamic MFA (DMFA), which can capture changes in fluxes over time. nih.govmdpi.comrsc.org

The use of stable isotope tracers like DL-Leucine-d7 within these MFA frameworks provides a dynamic and quantitative view of cellular metabolism that is not attainable through other "omics" technologies alone. nih.govresearchgate.net

Isotopic Labeling Patterns for Flux Estimation

DL-Leucine-d7 (iso-propyl-d7) serves as a powerful stable isotope tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. nih.gov When DL-Leucine-d7 is introduced, the seven deuterium atoms on its iso-propyl group act as a stable, non-radioactive label. As this deuterated leucine is metabolized by cells, these labels are incorporated into downstream metabolites, creating unique isotopic labeling patterns. mpg.de

The core principle of MFA is to track these patterns using mass spectrometry. mdpi.com The distribution of mass isotopomers (molecules that differ only in their isotopic composition) in various metabolites provides quantitative information about the activity of specific metabolic pathways. nih.gov For example, the initial step in leucine catabolism is its conversion to α-ketoisocaproate (KIC), which would retain the d7 label. Further breakdown yields acetyl-CoA, which would carry a d3 label from the iso-propyl-d7 moiety. By measuring the extent of deuterium incorporation into these and other subsequent products, researchers can calculate the flux, or rate, through these catabolic routes. mpg.de This method allows for a detailed understanding of how cells utilize leucine and how different pathways contribute to specific metabolite pools. nih.gov

Table 1: Illustrative Isotopic Labeling in the Catabolism of DL-Leucine-d7 (iso-propyl-d7)

| Metabolite | Expected Deuterium Label from DL-Leucine-d7 | Metabolic Pathway Implication |

|---|---|---|

| α-Ketoisocaproate (KIC) | d7 | Represents the direct transamination product of leucine. |

| Acetyl-CoA | d3 | A key product of leucine catabolism, indicating flux into the Krebs cycle or fatty acid synthesis. |

| Acetoacetate | d3 | A ketone body formed from leucine breakdown, signifying ketogenesis. |

| 3-Hydroxybutyrate | d3 | Formed from the reduction of acetoacetate. |

Note: This table provides a simplified illustration. The precise labeling patterns can be influenced by various metabolic exchange reactions.

Compartmental Models for Metabolic Flux Quantification

While isotopic labeling patterns provide the raw data, compartmental models are the mathematical frameworks used to translate this information into quantitative flux data. nih.gov These models simplify a complex biological system, like the human body, into a series of interconnected compartments. nih.gov These compartments can represent distinct anatomical locations (e.g., plasma, liver, muscle) or separate pools of a metabolite within a cell (e.g., mitochondrial vs. cytosolic). nih.govnih.gov

Deuterated Leucine in Disease-Specific Metabolic Studies

Cancer Metabolism Research using Stable Isotope Tracers

Cancer cells exhibit profound metabolic reprogramming to support their uncontrolled growth and proliferation. nih.gov Stable isotope tracers such as DL-Leucine-d7 are invaluable tools for dissecting these altered metabolic pathways. nih.govisotope.com By introducing deuterated leucine to cancer cells, researchers can trace its journey through the cell's metabolic network. mdpi.com

A key area of investigation is anaplerosis, the process of replenishing Krebs cycle intermediates that are diverted for the synthesis of biomass (like amino acids, nucleotides, and lipids). nih.gov Leucine can be a significant anaplerotic substrate for some cancers. mdpi.com Tracking the deuterium atoms from DL-Leucine-d7 as they appear in Krebs cycle metabolites allows scientists to quantify the reliance of cancer cells on leucine as a fuel source. nih.govmdpi.com This knowledge can uncover metabolic dependencies that may serve as targets for new anticancer therapies. nih.gov Furthermore, these tracer studies can precisely measure the rate at which leucine is incorporated into new proteins, providing a direct measure of the high anabolic activity characteristic of many tumors. vanderbilt.edu

Table 2: Selected Applications of Deuterated Leucine in Cancer Metabolism Studies

| Research Focus | Illustrative Finding Using Deuterated Leucine | Potential Therapeutic Implication |

|---|---|---|

| Anaplerotic Fuel Source | Quantified the contribution of leucine-derived carbon to the Krebs cycle in specific cancer types. mdpi.com | Development of therapies that inhibit leucine catabolism to starve cancer cells of a key fuel. |

| Tumor Protein Synthesis | Measured elevated rates of protein synthesis in tumors, reflecting high demand for biomass production. vanderbilt.edu | Targeting the machinery of protein synthesis as an anti-cancer strategy. |

| Lipid Synthesis Contribution | Traced deuterium from leucine into newly synthesized fatty acids, showing its role in building cell membranes. | Exploiting the dependence on lipid metabolism as a vulnerability in cancer cells. |

Investigation of Muscle Metabolism in Chronic Diseases (e.g., COPD)

Chronic conditions like Chronic Obstructive Pulmonary Disease (COPD) are frequently accompanied by systemic metabolic changes, notably muscle wasting (atrophy), which impairs physical function and quality of life. frontiersin.org Stable isotope tracers, including deuterated leucine, are essential for investigating the metabolic dysregulation that drives this muscle loss. nih.gov Patients with COPD often experience chronic inflammation and increased energy expenditure, which can disrupt the balance of muscle protein turnover. nih.gov

V. Investigation of Isotope Effects and Reaction Mechanisms

Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Enzymatic Catalysis

The Deuterium Kinetic Isotope Effect (KIE) is a crucial tool for elucidating the rate-limiting steps of enzymatic reactions. libretexts.org It compares the rate of a reaction with a deuterated substrate to that with a non-deuterated one (kH/kD). A significant KIE (typically >1) suggests that the cleavage of a carbon-hydrogen bond is part of the rate-determining step.

In studies of aminopeptidases, which catalyze the hydrolysis of N-terminal amino acids from peptides, deuterated leucine (B10760876) has been used to probe the catalytic mechanism. For example, research on leucine aminopeptidase (B13392206) from Aeromonas proteolytica has utilized kinetic isotope effects to understand the roles of specific active site residues. marquette.edu While direct studies with DL-Leucine-d7 are specific, broader principles from related experiments provide a framework for its potential applications. For instance, studies on D-amino acid oxidase with deuterated alanine (B10760859) revealed significant primary and solvent isotope effects, supporting a hydride transfer mechanism. d-nb.infonih.gov The magnitude of these effects was found to be pH-dependent, indicating changes in the transition state of the reaction. d-nb.infonih.gov

These findings demonstrate how isotopic substitution in a substrate like leucine can provide detailed information about enzyme transition states and the roles of key catalytic residues.

Mechanistic Studies of Amino Acid and Peptide Transformations

DL-Leucine-d7 serves as a tracer in metabolic and mechanistic studies to follow the fate of the iso-propyl group during amino acid and peptide transformations. The stability of the C-D bonds ensures that the deuterium label is retained unless a specific chemical reaction breaks these bonds, allowing researchers to track the molecule through complex biochemical pathways.

Leucine metabolism is a fundamental process involving transamination and oxidative decarboxylation. frontiersin.orgnih.gov Isotope-labeled leucine can be used to investigate these pathways. For instance, studies have shown that leucine metabolism in the brain's hypothalamus can regulate glucose production in the liver. nih.gov The metabolism of leucine generates acetyl-CoA, which can enter various metabolic routes. nih.gov Using a deuterated tracer like DL-Leucine-d7 allows for the precise tracking of the carbons from the iso-propyl group into subsequent metabolites.

In microbiology, isotopically labeled leucine has been used to understand nutrient uptake and metabolism in pathogens like Mycobacterium tuberculosis. elifesciences.org Such studies can reveal novel transport mechanisms and metabolic dependencies that could be targeted for therapeutic intervention. elifesciences.org For example, one study identified a new mechanism for L-leucine uptake related to cell-wall lipids, which could be a target for new drugs. elifesciences.org

Furthermore, the transformation of amino acids can be studied in various biological contexts. For example, research on the consumption of pea protein supplemented with enzymes and probiotics has used mass spectrometry to track the bioavailability of amino acids, including leucine, demonstrating how dietary supplements can influence protein digestion and absorption. nih.gov

Deuterium-Induced Perturbations in Biological Macromolecular Structure and Function

The incorporation of deuterated amino acids into proteins can cause subtle perturbations in their structure and dynamics. While often minor, these changes can be detected by sensitive biophysical techniques and provide insights into the forces that govern protein folding and stability. The replacement of hydrogen with deuterium in non-exchangeable positions, such as the iso-propyl side chain of leucine, can affect protein properties.

Two-dimensional infrared (2DIR) spectroscopy is a powerful technique for studying protein structure and dynamics. nih.gov The C-D stretching modes of deuterated leucine side chains appear in a spectral region that is free from other protein absorptions, making them excellent vibrational probes. nih.gov Studies using leucine-d10 have demonstrated that these C-D modes can serve as structural reporters, providing information about their local environment and interactions with other parts of the protein, such as the polypeptide backbone. nih.gov This allows for detailed analysis of protein conformation and energy transfer dynamics.

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another technique that benefits from isotopic labeling. While HDX-MS typically monitors the exchange of backbone amide protons, the use of proteins containing deuterated side chains can provide complementary information about protein conformation and ligand binding. nih.govscience.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| DL-Leucine-d7 (iso-propyl-d7) |

| Leucine |

| Deuterium |

| D-Alanine |

| Acetyl-CoA |

| Hydrogen |

Vi. Role in Drug Discovery and Development Research

Deuteration for Pharmacokinetic Profiling and Metabolic Stability Enhancement

The use of deuterated compounds is a key strategy for altering and understanding the pharmacokinetic profiles of drug candidates. nih.govresearchgate.net The replacement of hydrogen with deuterium (B1214612), a heavier and stable isotope, can significantly impact a molecule's metabolic fate. medchemexpress.com This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. taylorandfrancis.comwikipedia.org

The application of DL-Leucine-d7 (iso-propyl-d7) in this context is twofold. It can be incorporated into a larger drug molecule at a metabolically vulnerable position. If the isopropyl group of a leucine (B10760876) moiety within the drug is a primary site of metabolic attack, using the d7 version can fortify the molecule against rapid breakdown. This strategy has the potential to decrease toxicity by redirecting metabolic pathways and may allow for reduced dosing frequency. nih.govresearchgate.netuspto.gov Furthermore, using deuterated compounds like DL-Leucine-d7 helps improve the accuracy and reliability of pharmacokinetic studies by allowing for more sensitive detection and overcoming individual experimental differences.

Table 1: Impact of the Kinetic Isotope Effect (KIE) on Drug Metabolism

| Parameter | Non-Deuterated Compound (C-H bond) | Deuterated Compound (C-D bond) | Implication for Drug Development |

|---|---|---|---|

| Bond Strength | Weaker | Stronger | Higher energy required to break the C-D bond. taylorandfrancis.com |

| Metabolic Rate | Faster (if C-H cleavage is rate-limiting) | Slower | Reduced clearance and extended drug exposure. nih.govnih.gov |

| Metabolic Stability | Lower | Higher | Increased half-life of the therapeutic agent. |

| Pharmacokinetic Profile | Shorter half-life, potentially higher clearance | Longer half-life, potentially lower clearance | Improved bioavailability and potentially less frequent dosing. nih.gov |

Elucidation of Protein Structure-Activity Relationships using Deuterated Analogs

Structure-activity relationship (SAR) is a foundational concept in medicinal chemistry that explores the link between a molecule's three-dimensional structure and its biological activity. wikipedia.orgmonash.edu SAR studies involve synthesizing a series of analogs by making slight structural modifications to a lead compound and then evaluating their biological effects to identify key structural features responsible for activity. oncodesign-services.com

Deuterated analogs, such as molecules incorporating DL-Leucine-d7, serve as subtle yet powerful probes in SAR studies. While deuterium substitution is not a significant steric change, the resulting alterations in metabolic stability can help clarify the importance of a specific molecular position for biological activity versus metabolic liability. oncodesign-services.com For instance, if deuterating the isopropyl group of a leucine residue in a drug candidate improves its duration of action without changing its binding affinity for the target protein, it strongly suggests that this position is a site of metabolism rather than a critical interaction point with the receptor. monash.edudrugdesign.org

Moreover, deuteration can influence the hydrogen bond network and hydrophobic interactions within a protein, which are crucial for maintaining its structure and stability. nih.gov The use of selectively deuterated amino acids in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy can provide unique insights. diagnosticsworldnews.com Control over the site of deuteration is particularly important in protein NMR, as it allows for the attenuation of specific signals to improve resolution and better understand protein structure and dynamics. nih.gov This detailed structural information is vital for designing more potent and selective drugs.

Investigation of Drug Metabolism Pathways utilizing Deuterated Precursors

Stable isotope-labeled compounds, including deuterated molecules, are indispensable tools for tracing the metabolic fate of drugs and endogenous substances. diagnosticsworldnews.comcreative-peptides.com DL-Leucine-d7 (iso-propyl-d7) can be used as a tracer to follow the journey of leucine or leucine-containing compounds through various metabolic pathways. Because stable isotopes are not radioactive, they are safe for use in a wide range of studies, including those in humans. diagnosticsworldnews.comnih.gov

When a drug candidate containing DL-Leucine-d7 is administered, its metabolites can be readily identified using mass spectrometry. The deuterated isopropyl group creates a unique mass signature—a shift of seven mass units—that distinguishes the drug and its metabolites from endogenous molecules. sigmaaldrich.com This high-sensitivity detection allows researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) processes.

This methodology is critical for identifying all major and minor metabolites, which is a key step in drug development. rsc.org Understanding these pathways helps in predicting potential drug-drug interactions and identifying any metabolites that might be pharmacologically active or toxic. nih.gov For example, a study in rats used D-Leucine-d7 to investigate the kinetics of its conversion to L-leucine, demonstrating the rapid appearance of deuterated intermediates and providing a quantitative measure of the metabolic conversion. nih.gov Such studies provide a clear picture of how a compound is processed in the body, which is essential for optimizing drug design. semanticscholar.org

Table 2: Application of DL-Leucine-d7 as a Tracer in Metabolite Identification

| Step | Procedure | Analytical Observation (Mass Spectrometry) | Research Outcome |

|---|---|---|---|

| 1. Dosing | A drug containing a DL-Leucine-d7 moiety is administered. | The parent drug is detected with a characteristic M+7 mass shift. | Confirmation of drug absorption and initial distribution. |

| 2. Sample Collection | Biological samples (e.g., plasma, urine) are collected over time. | A series of new peaks appear, each also exhibiting the M+7 mass signature. | Identification of potential metabolites. |

| 3. Structural Analysis | The mass difference between the parent drug and the new peaks is analyzed. | A mass increase of +16 Da suggests hydroxylation; a decrease of -14 Da suggests demethylation, etc. | Elucidation of the specific metabolic transformations (e.g., oxidation, demethylation). rsc.org |

| 4. Pathway Mapping | The identified metabolites are ordered based on their appearance and disappearance over time. | A kinetic profile for the parent drug and each metabolite is generated. | A comprehensive map of the drug's metabolic pathway is constructed. nih.gov |

Deuterated Amino Acids in Therapeutic Agent Design and Evaluation

The insights gained from pharmacokinetic and metabolic studies directly inform the design and evaluation of new therapeutic agents. dovepress.com Incorporating deuterated amino acids like DL-Leucine-d7 is a deliberate strategy to create superior drugs with improved pharmacological properties. nih.govcreative-peptides.com This approach, sometimes called "deuterium-enabled" drug design, leverages the kinetic isotope effect to enhance a molecule's metabolic stability. nih.govplos.org

The primary goal is to protect metabolically vulnerable sites within a drug molecule without altering its fundamental interaction with its biological target. wikipedia.org By replacing hydrogen with deuterium at these "soft spots," medicinal chemists can fine-tune the drug's half-life and exposure, potentially leading to a more favorable therapeutic window. This can be particularly advantageous for drugs that are cleared too rapidly to be effective or that produce toxic metabolites via a specific pathway. nih.govresearchgate.net

Furthermore, stable isotope-labeled amino acids are crucial for evaluating the efficacy and mechanism of action of new drugs. diagnosticsworldnews.com For instance, deuterated leucine has been used in studies to measure the production rates of key proteins like apolipoproteins, providing a dynamic view of how a therapeutic agent might influence protein metabolism. nih.gov The ability to conjugate amino acids to natural compounds to enhance their pharmacokinetic characteristics is another promising area where deuterated amino acids could provide additional benefits. mdpi.com As analytical technologies continue to advance, the applications for deuterated amino acids in designing and assessing the next generation of therapeutics will undoubtedly expand. chempep.com

Table of Compounds Mentioned

| Compound Name |

|---|

| DL-Leucine-d7 (iso-propyl-d7) |

| Deuterium |

| D-Leucine-d7 |

Vii. Analytical Methodologies for Deuterated Leucine in Complex Matrices

Development of Highly Sensitive and Specific Methods for Quantitative Analysis

The quantitative analysis of deuterated leucine (B10760876) in biological samples necessitates highly sensitive and specific methods to distinguish the labeled compound from its endogenous, non-labeled counterparts and other interfering substances. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of these analytical approaches. nih.govresearchgate.net

A robust and sensitive method for analyzing d3-leucine involves the creation of a trifluoromethyloxazolinone (oxazolinone) derivative. nih.gov This derivatization is a rapid, single-step process using a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetic acid (TFA). Subsequent analysis by negative ion chemical ionization GC-MS provides excellent sensitivity and precision, allowing for the accurate measurement of low isotopic enrichment levels from small protein samples. For instance, enrichment levels between 0.05% and 100% in a 100 pg leucine sample can be determined with a coefficient of variation of less than 3%. nih.gov This method has proven effective in measuring d3-leucine enrichment in apolipoproteins isolated from various lipoproteins, enabling the calculation of their fractional catabolic and production rates. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers another powerful tool for the direct, quantitative, and confirmatory analysis of leucine and its metabolites in biological fluids like human breast milk. nih.govacs.org This stable isotope dilution method can chromatographically resolve leucine from its isobaric isomer, isoleucine, a critical step for accurate quantification. nih.govacs.org The method demonstrates good accuracy (89–117%) and intermediate precision (<10% relative standard deviation). nih.govacs.org

Furthermore, a high-throughput GC-MS/MS method has been developed for the targeted metabolite profiling and absolute quantification of various metabolites, including amino acids. psu.edu This method utilizes methyl chloroformate derivatization and positive chemical ionization, which preserves the molecular ion and other high molecular weight fragments, enhancing sensitivity. psu.edu

The development of these sensitive and specific methods, often involving derivatization to improve chromatographic behavior and ionization efficiency, is paramount for the reliable quantification of deuterated leucine in complex biological matrices.

Enantioselective Analysis of DL-Leucine-d7 and Related Isomers

The stereochemistry of amino acids plays a critical role in biological systems. Consequently, the ability to separate and quantify the individual enantiomers of DL-Leucine-d7 (D- and L-isomers) is essential for understanding their distinct metabolic fates and physiological effects. nih.gov

The enantioselective analysis of amino acids, including deuterated leucine, is a significant analytical challenge due to the identical physicochemical properties of enantiomers. d-nb.info Chromatographic techniques are the most widely used for chiral separations. mdpi.com

One common strategy is the indirect method , where the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a non-chiral stationary phase using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govresearchgate.net For instance, derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) followed by reversed-phase HPLC-ESI-MS allows for the separation and quantification of D- and L-amino acid diastereomeric pairs. nih.gov A critical aspect of this method, especially when analyzing peptides, is the use of deuterated acids for hydrolysis. This is because acid hydrolysis can induce racemization, altering the original D/L ratio. By using a deuterated acid, any amino acid that racemizes becomes labeled with deuterium (B1214612) at the alpha-carbon, allowing it to be distinguished from the non-racemized amino acids by mass spectrometry. nih.gov

The direct method involves the use of a chiral stationary phase (CSP) in GC or HPLC, or a chiral selector in the mobile phase or as a pseudostationary phase in capillary electrophoresis (CE). d-nb.infomdpi.comcat-online.com Gas chromatography on a chiral stationary phase can separate all proteinogenic amino acids and their enantiomers. cat-online.com For HPLC, various chiral columns are available. cat-online.com Capillary electrophoresis, particularly chiral electrokinetic chromatography (EKC) and chiral capillary electrochromatography (CEC), offers high resolution and requires only small amounts of chiral selectors. d-nb.info

A novel and highly sensitive approach for the enantioanalysis of leucine involves the use of stochastic sensors . mdpi.com These sensors can perform both qualitative and quantitative analysis of leucine enantiomers in complex biological samples like whole blood. mdpi.com

Stochastic sensors operate by detecting the binding of individual analyte molecules to a recognition element within the sensor, which generates a characteristic electrical signal or "signature." mdpi.comzendy.io For enantioanalysis, the sensor is designed to be enantioselective, meaning that the D- and L-enantiomers produce different signatures (specifically, different t_off values), allowing for their simultaneous identification and quantification. mdpi.comresearchgate.net The concentration of each enantiomer is determined from the t_on value, which is the time between two consecutive signatures. mdpi.com

Researchers have developed enantioselective stochastic sensors based on N-methyl-fullero-pyrrolidine in graphite (B72142) and graphene nanopowder pastes for the enantioanalysis of leucine in whole blood. mdpi.comresearchgate.net These sensors have demonstrated remarkable sensitivity, with limits of detection in the attogram per liter (ag L⁻¹) range for both D- and L-leucine. mdpi.com They also exhibit wide linear concentration ranges, enabling the analysis of leucine in both healthy individuals and patients with certain diseases. mdpi.com The high recovery rates (greater than 96.50%) of one enantiomer in the presence of the other in whole blood samples underscore the reliability of this method for enantioanalysis. mdpi.com

Another type of stochastic sensor for amino acid enantiomer discrimination utilizes a protein nanopore with a Cu(II) complex that provides a chiral environment. zendy.io The binding of enantiomers within this nanopore leads to distinct current blockades, enabling their differentiation.

Quantification Strategies using Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise quantification technique, particularly well-suited for the analysis of compounds in complex matrices using mass spectrometry. nih.govnih.gov This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). physiology.orgcsic.es For the quantification of DL-Leucine-d7, a different isotopologue of leucine, such as L-[1-¹³C]leucine, could serve as the internal standard.

The core principle of SIDA involves adding a known amount of the stable isotope-labeled internal standard to the sample at the earliest stage of sample preparation. physiology.orgcsic.es The analyte and the internal standard are then co-extracted, co-purified, and co-analyzed. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The concentration of the analyte in the original sample is then calculated from the measured ratio of the analyte to the internal standard. physiology.orgcsic.es

The primary advantage of SIDA is its ability to correct for analyte losses during sample preparation and for variations in instrument response (matrix effects). oup.comcsic.es Since the analyte and the internal standard behave almost identically throughout the entire analytical procedure, any loss or signal fluctuation affects both compounds proportionally, leaving their ratio unchanged. csic.es

SIDA has been successfully applied to the quantitative analysis of leucine and its metabolites in various biological matrices. nih.govacs.orgnih.gov For example, a stable isotope dilution liquid chromatography-mass spectrometry method has been validated for the analysis of leucine and its metabolites in human breast milk. nih.govacs.org Similarly, a quantitative assay for 3-hydroxyisovaleric acid, a metabolite of leucine, was developed using D6-3-hydroxyisovaleric acid as an internal standard for prenatal diagnosis. nih.gov

The following table summarizes the key aspects of a typical SIDA workflow for DL-Leucine-d7:

| Step | Description |

| 1. Internal Standard Spiking | A known amount of a stable isotope-labeled leucine standard (e.g., L-[1-¹³C]leucine) is added to the biological sample. |

| 2. Sample Preparation | The sample is subjected to procedures like protein precipitation and/or solid-phase extraction to remove interfering matrix components. |